![molecular formula C9H19NO B1599295 2,2,4,4-Tetramethyl-3-pentanone oxime CAS No. 7754-22-5](/img/structure/B1599295.png)
2,2,4,4-Tetramethyl-3-pentanone oxime
Overview
Description
2,2,4,4-Tetramethyl-3-pentanone oxime (TMAPO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMAPO is a ketoxime that is widely used as a chelating agent and a reagent in organic synthesis. It is a colorless crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Flavors : 2,3-Pentanedione, a flavor with a milk smell, can be synthesized using a classical nitration method. This process involves using 2-pentanone as the raw material and amyl nitrite as nitrosation reagents. The intermediate 3-oxime-2-pentanone is formed in the presence of hydrochloric acid, followed by hydrolysis to obtain the target product (Lou Yunhao, 2011).
Study of Electron Paramagnetic Resonance (EPR) Spectra : Research on gamma-irradiated single crystals of 2,2,4,4-tetramethyl-3-pentanone oxime reveals its dependency on temperature and orientation in the magnetic field. This study attributes radiation damage centers to iminoxy radicals produced by gamma irradiation (U. Sayin et al., 2010).
Magnetic Properties in Metal Complexes : The compound has been used in synthesizing polynuclear complexes with interesting magnetic properties. For example, it has been used to create a novel Chinese-lantern-like Ni6 cage and a cyclic trinuclear copper(II) core, showcasing antiferromagnetic properties (Yun-Bo Jiang et al., 2005).
Environmental and Ecological Studies
Studying Organic Solvent Impacts : Research on 2-pentanone, a related compound, highlights its role as an organic solvent. Its entry into soil can impact soil organisms, such as inhibiting the activity of the antioxidant enzyme superoxide dismutase in earthworms, highlighting the ecological risk of such compounds (Kailun Sun et al., 2021).
Oil Recovery in Fractured Porous Media : The use of 3-pentanone, another related compound, demonstrates its application in enhancing water imbibition in core flooding of fractured carbonate cores, relevant for oil recovery processes (F. J. Argüelles-Vivas et al., 2020).
properties
IUPAC Name |
N-(2,2,4,4-tetramethylpentan-3-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2,3)7(10-11)9(4,5)6/h11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXJCAMLWINIQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NO)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407791 | |
Record name | 2,2,4,4-Tetramethyl-3-pentanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethyl-3-pentanone oxime | |
CAS RN |
7754-22-5 | |
Record name | 2,2,4,4-Tetramethyl-3-pentanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4-Tetramethyl-3-pentanone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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